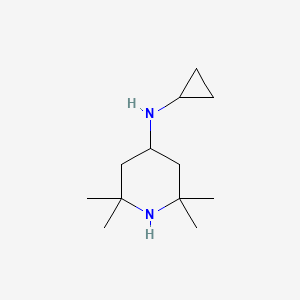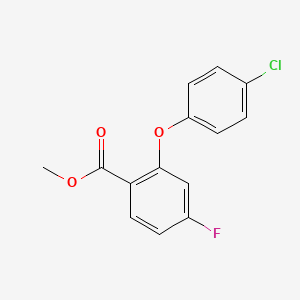
Cyclopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Ciclopropil-(2,2,6,6-tetrametil-piperidin-4-IL)-amina es un compuesto que presenta un grupo ciclopropilo unido a un anillo de piperidina, que está además sustituido con cuatro grupos metilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la Ciclopropil-(2,2,6,6-tetrametil-piperidin-4-IL)-amina típicamente involucra los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar a través de la hidrogenación de piridina o mediante otros métodos de ciclización.
Introducción de grupos metilo: Los cuatro grupos metilo se introducen a través de reacciones de alquilación utilizando agentes metilantes como el yoduro de metilo.
Adición del grupo ciclopropilo: El grupo ciclopropilo se introduce mediante reacciones de ciclopropanación, a menudo utilizando reactivos como diazometano o carbinol de ciclopropilo.
Funcionalización de la amina:
Métodos de producción industrial
La producción industrial de Ciclopropil-(2,2,6,6-tetrametil-piperidin-4-IL)-amina puede implicar procesos de flujo continuo o por lotes a gran escala. Estos métodos optimizan las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
La Ciclopropil-(2,2,6,6-tetrametil-piperidin-4-IL)-amina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar los óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para producir aminas o alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde el grupo amino puede ser reemplazado por otros nucleófilos como haluros o alcóxidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Productos principales
Oxidación: Formación de cetonas u óxidos.
Reducción: Formación de aminas secundarias o terciarias.
Sustitución: Formación de piperidinas sustituidas.
Aplicaciones Científicas De Investigación
La Ciclopropil-(2,2,6,6-tetrametil-piperidin-4-IL)-amina tiene diversas aplicaciones en la investigación científica:
Química: Utilizada como un bloque de construcción en la síntesis orgánica para la preparación de moléculas complejas.
Biología: Investigada por su potencial como ligando en estudios de unión a receptores.
Medicina: Explorada por sus propiedades farmacológicas, incluyendo el uso potencial como agente antidepresivo o antipsicótico.
Industria: Utilizada en el desarrollo de materiales avanzados, como polímeros y resinas, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de la Ciclopropil-(2,2,6,6-tetrametil-piperidin-4-IL)-amina involucra su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador, modulando la actividad de estos objetivos a través de interacciones de unión. Las vías involucradas pueden incluir cascadas de transducción de señales o procesos metabólicos, dependiendo de la aplicación específica.
Comparación Con Compuestos Similares
Compuestos similares
2,2,6,6-Tetrametilpiperidina: Un compuesto estructuralmente similar con aplicaciones en la síntesis orgánica y como estabilizador.
Ciclopropilamina: Comparte el grupo ciclopropilo y se utiliza en la síntesis de productos farmacéuticos y agroquímicos.
4-Hidroxi-2,2,6,6-tetrametilpiperidina: Conocida por su uso como captador de radicales y estabilizador en la química de polímeros.
Singularidad
La Ciclopropil-(2,2,6,6-tetrametil-piperidin-4-IL)-amina es única debido a la combinación del grupo ciclopropilo y el anillo de piperidina altamente sustituido. Esta disposición estructural confiere propiedades químicas y físicas distintas, lo que la convierte en valiosa para aplicaciones específicas donde la estabilidad y la reactividad son cruciales.
Propiedades
Fórmula molecular |
C12H24N2 |
|---|---|
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
N-cyclopropyl-2,2,6,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-11(2)7-10(13-9-5-6-9)8-12(3,4)14-11/h9-10,13-14H,5-8H2,1-4H3 |
Clave InChI |
JKUCUSIENQHGRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NC2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12270979.png)
![2-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12270985.png)
![4-[(2-chlorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12270986.png)
![Benzo[b]thiophene-3-ethanamine, alpha-methyl-](/img/structure/B12271019.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B12271024.png)
![3-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12271025.png)
![N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12271033.png)
![3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-7-methoxy-2H-chromen-2-one](/img/structure/B12271039.png)
![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B12271041.png)
![3-(2-bromophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12271044.png)
![6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12271046.png)
![2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline](/img/structure/B12271047.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine](/img/structure/B12271055.png)
